2-cyclopentyl-2-methoxyethane-1-thiol
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Overview
Description
2-cyclopentyl-2-methoxyethane-1-thiol is an organic compound characterized by a cyclopentyl group attached to a methoxyethane backbone with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-2-methoxyethane-1-thiol typically involves the reaction of cyclopentyl derivatives with methoxyethane and thiol groups under controlled conditions. One common method is the nucleophilic substitution reaction where a cyclopentyl halide reacts with sodium methoxyethane thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes the use of catalysts to enhance reaction rates and selectivity, along with purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-2-methoxyethane-1-thiol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxyethane thiolate, dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-cyclopentyl-2-methoxyethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopentyl-2-methoxyethane-1-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound may interact with cellular pathways involved in redox regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-2-methoxyethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-cyclopentyl-2-methoxyethane-1-amine: Contains an amine group instead of a thiol group.
2-cyclopentyl-2-methoxyethane-1-sulfide: Features a sulfide group instead of a thiol group.
Uniqueness
2-cyclopentyl-2-methoxyethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological targets and offers potential for diverse chemical transformations .
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c1-9-8(6-10)7-4-2-3-5-7/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHWFNSGIRFQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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